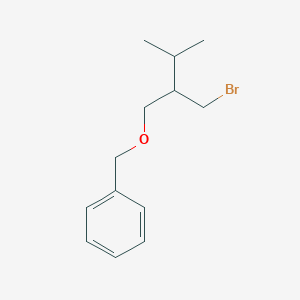![molecular formula C9H14N2S2 B13160892 3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine](/img/structure/B13160892.png)
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine is a complex organic compound with a unique structure that includes both thiopyrano and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiopyrano and thiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H,6H,7H-thiopyrano[4,3-d][1,3]thiazol-2-amine: Shares a similar core structure but lacks the propan-1-amine group.
3H,4H,6H,7H,8H-thiopyrano[3,2-d]pyrimidin-4-one: Another related compound with a pyrimidinone ring instead of the thiazole ring.
Uniqueness
3-(4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-YL)propan-1-amine is unique due to its combination of thiopyrano and thiazole rings with a propan-1-amine group.
Propriétés
Formule moléculaire |
C9H14N2S2 |
|---|---|
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
3-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2S2/c10-4-1-2-9-11-7-3-5-12-6-8(7)13-9/h1-6,10H2 |
Clé InChI |
SDHJQTVXAZVYQV-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC2=C1N=C(S2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[4-ethyl-2-(piperidin-2-yl)hexyl]carbamate](/img/structure/B13160843.png)
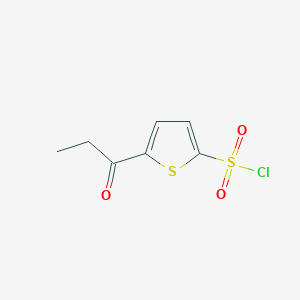
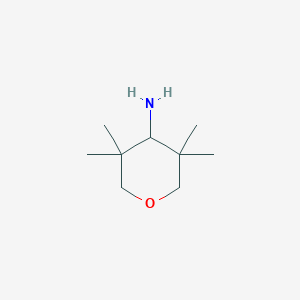
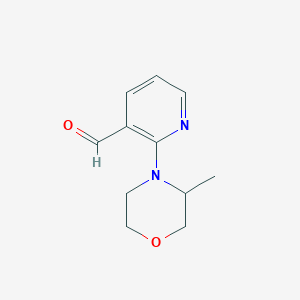
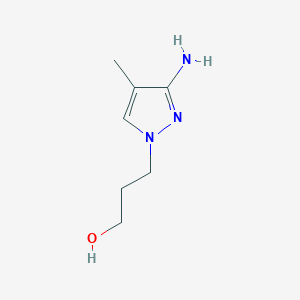
![2-[Ethyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13160865.png)


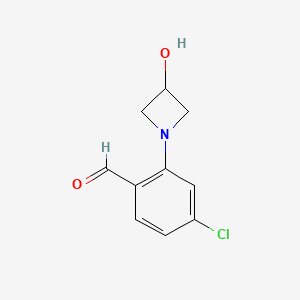
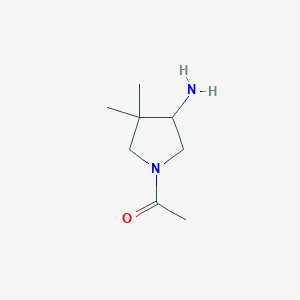
![2-[2,5-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13160887.png)
